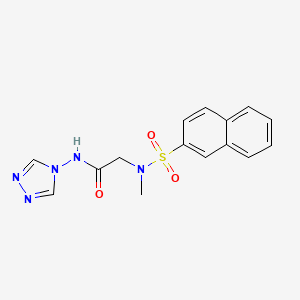
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine, also known as DMMDA-2, is a psychoactive drug belonging to the family of phenethylamines. It is a structural analogue of the more well-known psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM). DMMDA-2 has been found to have potent hallucinogenic effects, and its chemical structure has been of interest to researchers in the field of medicinal chemistry.
作用机制
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine is not fully understood, but it is believed to involve interaction with the serotonin system. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has been found to have affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2B receptors. These receptors are involved in regulating mood, perception, and cognition, and their activation by 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine may underlie its hallucinogenic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has been found to have a range of biochemical and physiological effects in animal studies. These include changes in brain activity and neurotransmitter levels, alterations in heart rate and blood pressure, and changes in body temperature and motor activity. These effects are consistent with those observed with other hallucinogenic drugs, and suggest that 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine may have potential therapeutic applications in the treatment of certain psychiatric disorders.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has several advantages as a research tool, including its potent hallucinogenic effects and its affinity for serotonin receptors. These properties make it a useful tool for investigating the role of the serotonin system in psychiatric disorders, and for developing new therapeutic agents targeting this system. However, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine also has several limitations, including its complex synthesis method and its potential for abuse and misuse.
未来方向
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine. One area of interest is the development of new therapeutic agents targeting the serotonin system, based on the chemical structure of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine. Another direction is the investigation of the long-term effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine use, including its potential for neurotoxicity and addiction. Finally, research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine may also lead to a better understanding of the molecular mechanisms underlying hallucinogenic drug effects, and their potential therapeutic applications.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine involves several steps, beginning with the reaction of 3,4-dimethoxyphenylacetone with methylamine to form N-methyl-3,4-dimethoxyphenylacetone. This intermediate is then reacted with 3-methylbenzylamine to produce 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine. The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has potent hallucinogenic effects, with subjective reports of altered perception, mood, and thought processes. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has also been found to have affinity for serotonin receptors, suggesting that its mechanism of action may involve modulation of the serotonin system.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-6-5-7-17(12-15)14-20(2)11-10-16-8-9-18(21-3)19(13-16)22-4/h5-9,12-13H,10-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELAFZDEQTBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methylphenyl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)
